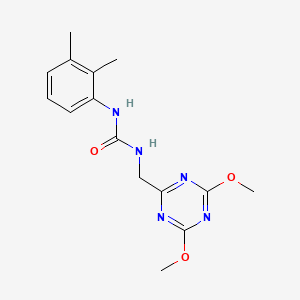

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea

Beschreibung

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a synthetic urea derivative featuring a 4,6-dimethoxy-1,3,5-triazine core linked to a 2,3-dimethylphenyl group via a methylene bridge. The compound’s structure combines a nitrogen-rich heterocycle (triazine) with a substituted aromatic urea moiety, a design common in agrochemicals and pharmaceuticals .

Eigenschaften

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2,3-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-9-6-5-7-11(10(9)2)17-13(21)16-8-12-18-14(22-3)20-15(19-12)23-4/h5-7H,8H2,1-4H3,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSOBTKIKIOHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable urea derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions may require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Amide Synthesis : The compound is utilized as a coupling agent for the synthesis of amides from carboxylic acids and amines. This reaction is critical in the development of pharmaceuticals and agrochemicals. The mechanism involves the activation of carboxylic acids, facilitating nucleophilic attack by amines .

- Esters and Anhydrides Formation : Similar to its role in amide synthesis, this compound can also be employed in the formation of esters and anhydrides. These reactions are vital for creating various functionalized compounds used in different industrial applications .

Material Science

- UV Absorption : The triazine moiety contributes to the compound's ability to absorb ultraviolet light, making it suitable for incorporation into polymers and coatings that require UV stabilization. This application is particularly relevant in agricultural films and automotive parts .

- Polymer Additives : The compound can be integrated into polyethylene and polypropylene matrices to enhance their thermal stability and resistance to degradation under UV exposure. This application is crucial for extending the lifespan of materials used in outdoor environments .

Case Study 1: Amide Coupling Efficiency

A study demonstrated that using 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea as a coupling agent resulted in higher yields of amide products compared to traditional coupling agents like DCC (Dicyclohexylcarbodiimide). The study highlighted its effectiveness with sterically hindered amines, showcasing its versatility in organic synthesis .

Case Study 2: UV Stabilization in Agricultural Films

Research conducted on agricultural films incorporated with this compound showed significant improvements in UV resistance. The films exhibited reduced degradation rates when exposed to sunlight over extended periods, indicating the compound's efficacy as a UV stabilizer .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Chemistry | Amide Synthesis | Higher yields with sterically hindered amines |

| Ester/Anhydride Formation | Versatile functionalization options | |

| Material Science | UV Stabilization | Enhanced durability of outdoor materials |

| Polymer Additive | Improved thermal stability |

Wirkmechanismus

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The triazine ring and urea moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine-Urea Herbicides: Cinosulfuron

Cinosulfuron (1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea) shares the 4,6-dimethoxy-triazine core but replaces the methylphenylurea group with a sulfonamide-linked methoxyethoxy phenyl moiety. This sulfonylurea structure is critical for herbicidal activity, inhibiting acetolactate synthase (ALS) in plants. In contrast, the target compound’s methylphenyl group may reduce phytotoxicity but enhance selectivity for non-plant biological targets, such as fungal or mammalian enzymes .

Antifungal Triazine Derivatives: TRI

(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) lacks the urea linkage but retains the dimethoxy-triazine scaffold. TRI’s antifungal activity against C. albicans suggests that the triazine heterocycle itself contributes to disrupting fungal membranes or enzymes.

Bis(morpholino-triazine) Pharmaceuticals

Compounds like 1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea (12) replace the dimethoxy groups with morpholino substituents. Morpholino groups improve aqueous solubility and bioavailability, making these derivatives suitable for kinase inhibition (e.g., PI3K-Akt/mTOR pathways). The target compound’s methoxy groups, while less polar, may enhance membrane permeability, favoring agrochemical applications over therapeutic use .

Comparative Data Table

Key Research Findings

Substituent Impact on Bioactivity: Methoxy groups on triazine (as in Cinosulfuron and TRI) correlate with ALS inhibition or antifungal activity . Morpholino substituents (e.g., Compound 12) enhance solubility for drug development, while methoxy groups favor agrochemical stability .

Urea Linkage Variations: Sulfonylurea derivatives (Cinosulfuron) exhibit potent herbicidal activity but may lack mammalian target compatibility . Arylurea derivatives (e.g., Compound 11n) with halogen or trifluoromethyl groups show higher molecular weights and yields (~85–88%), suggesting synthetic robustness for diverse applications .

Synthetic Efficiency: Urea derivatives with simple aryl groups (e.g., 11i, M+H+ 466.2) achieve yields >85%, whereas morpholino-triazine derivatives (e.g., Compound 12) show lower yields (~33%), likely due to complex purification .

Biologische Aktivität

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effectiveness against various biological targets, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 298.34 g/mol

- CAS Number : 241483-00-1

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of cholinesterase enzymes, which play a crucial role in neurotransmission.

Enzyme Inhibition

Research indicates that derivatives of triazine compounds can exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are vital for developing treatments for neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant activity of the compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Various concentrations were tested to determine the half-maximal effective concentration (EC50):

| Compound | EC50 (µM) | Scavenging Activity (%) |

|---|---|---|

| 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea | 300 | 27% at 100 µM |

The results indicated that the compound exhibited moderate scavenging activity against DPPH radicals .

Cholinesterase Inhibition

In a study examining the inhibition of AChE and BuChE:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea | 45% at 50 µM | 30% at 50 µM |

These findings suggest that the compound has potential as a therapeutic agent for conditions characterized by cholinergic dysfunction .

Neuroprotective Effects

A study evaluated the neuroprotective effects of the compound in a murine model of Alzheimer’s disease. The results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. The mechanism was linked to enhanced cholinergic signaling due to AChE inhibition.

Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The compound showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Q & A

Q. What are the standard protocols for synthesizing 1-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling a triazine derivative with a substituted urea precursor. A general approach includes:

- Step 1 : Reacting 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with a methylating agent (e.g., methyl iodide) under inert conditions in anhydrous dichloromethane (DCM) .

- Step 2 : Condensing the intermediate with 2,3-dimethylphenylurea using a coupling agent like DIPEA (N,N-diisopropylethylamine) at controlled temperatures (−35°C to room temperature) to minimize side reactions .

- Optimization : Yield improvements (e.g., from 63% to >70%) can be achieved by varying solvent polarity (e.g., DCM vs. acetonitrile), adjusting stoichiometry of reagents (1.05–1.2 eq. of base), and using flash chromatography for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Critical techniques include:

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.8–7.5 ppm for dimethylphenyl) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- UV-Vis/Fluorescence : Assess π-π* transitions in the triazine ring (λmax ~270–300 nm) for applications in sensor design .

- Melting Point : Determine purity (e.g., sharp MP within 1–2°C range) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Thermal Stability : Decomposition occurs above 150°C; store at −20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Stable in DCM and DMF but hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the role of the dimethoxy-triazine moiety in anion-π interactions, and how can this guide molecular design?

The electron-deficient triazine core facilitates anion-π interactions, which are critical for supramolecular recognition. Computational studies (DFT) reveal:

- Charge Distribution : Methoxy groups enhance electron-withdrawing capacity, increasing binding affinity for anions like Cl⁻ or NO₃⁻ .

- Experimental Validation : Fluorescence quenching assays in DCM show a 5-fold selectivity for Cl⁻ over Br⁻, supporting theoretical models .

Methodological Recommendation : Pair crystallography with titration experiments to quantify binding constants (e.g., Benesi-Hildebrand plots) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 63% vs. 75%) for derivatives of this compound?

Discrepancies often arise from:

Q. What environmental fate studies are relevant for assessing the compound’s ecotoxicity, and which models are suitable?

Follow frameworks from Project INCHEMBIOL :

- Abiotic Degradation : Hydrolysis half-life (t₁/₂) in pH 7 buffer at 25°C.

- Biotic Transformation : Use soil microbiota (e.g., Pseudomonas spp.) to track urea cleavage products via LC-MS .

- Ecotoxicology : Daphnia magna assays (EC₅₀) to evaluate acute toxicity, with logP calculations (predicted ~2.8) guiding bioaccumulation risks .

Q. How can computational methods (e.g., MD simulations) predict the compound’s binding affinity for biological targets?

- Target Selection : Prioritize kinases or carbonic anhydrases due to urea’s hydrogen-bonding capacity.

- Docking Workflow :

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.